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Compound of Interest

Compound Name: 4-Methyl-7-nitro-1H-indazole

CAS No.: 104103-06-2

Cat. No.: B185859

Get Quote

Executive Summary
4-Methyl-7-nitro-1H-indazole (CAS: 104103-06-2) is a bioactive heterocyclic compound

belonging to the nitroindazole class.[1] While often utilized as a high-value intermediate in

medicinal chemistry, its pharmacological profile is intrinsically linked to its parent

pharmacophore, 7-Nitroindazole (7-NI), a widely established selective neuronal Nitric Oxide

Synthase (nNOS) inhibitor.

This guide provides a technical roadmap for researchers to investigate the biological targets of

4-Methyl-7-nitro-1H-indazole. It synthesizes established structure-activity relationship (SAR)

data from the nitroindazole scaffold with predictive modeling for the 4-methyl substitution. The

primary focus is on Nitric Oxide Synthase (NOS) inhibition, Kinase ATP-competitive binding,

and Anti-parasitic activity.

Part 1: Chemical Profile & Scaffold Analysis
The biological activity of 4-Methyl-7-nitro-1H-indazole is dictated by the electronic and steric

interplay between the nitro group at position 7 and the methyl group at position 4.
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Feature Chemical Property Biological Implication

Core Scaffold 1H-Indazole

"Privileged structure" capable

of mimicking purines (ATP)

and interacting with heme-

containing enzymes.

7-Nitro Group
Electron-withdrawing (

)

Critical for nNOS selectivity.

Reduces the basicity of the

indazole nitrogens, facilitating

interaction with the enzyme's

heme propionate or active site

residues.

4-Methyl Group
Electron-donating (

)

Increases lipophilicity (

). Modulates electron density

on the benzene ring,

potentially altering the pKa of

the N1-proton and affecting

binding kinetics compared to

unsubstituted 7-NI.

Part 2: Primary Biological Targets
Neuronal Nitric Oxide Synthase (nNOS)
Mechanism of Action: The parent compound, 7-Nitroindazole, is a competitive inhibitor of L-

arginine and also interacts with the tetrahydrobiopterin (

) binding site near the heme iron. The 4-Methyl-7-nitro-1H-indazole analog is predicted to
target nNOS through a similar mechanism but with altered selectivity due to the steric bulk at
the C4 position.

Binding Mode: The planar indazole ring stacks against the heme porphyrin. The 7-nitro group

often engages in electrostatic interactions or hydrogen bonding within the substrate access

channel.
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Hypothesis: The 4-methyl group may occupy a hydrophobic pocket adjacent to the active

site, potentially enhancing potency or, conversely, introducing steric clash depending on the

isoform (nNOS vs. eNOS).

Protein Kinases (ATP-Competitive Inhibition)
Indazoles are classic ATP-mimetics. The 4-methyl-7-nitro substitution pattern creates a unique

electronic profile that may favor binding to specific kinase families, particularly those with a

gatekeeper residue allowing for the 4-methyl steric bulk.

Potential Targets: Tyrosine kinases (e.g., VEGFR, PDGFR) often accommodated by indazole

cores.

Anti-Leishmanial Targets
Nitroindazoles have demonstrated potent activity against Leishmania species.[2] The

mechanism likely involves the inhibition of parasite-specific enzymes or the generation of toxic

nitro-radical species via nitroreductases within the parasite.

Part 3: Mechanism of Action Visualization
The following diagram illustrates the interference of 4-Methyl-7-nitro-1H-indazole within the

NO signaling pathway.
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Caption: Competitive inhibition of nNOS by 4-Methyl-7-nitro-1H-indazole disrupts the NO-

sGC-cGMP signaling cascade.

Part 4: Experimental Validation Protocols
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To validate the biological targets of 4-Methyl-7-nitro-1H-indazole, researchers must employ a

tiered screening approach.

Protocol A: NOS Isoform Selectivity Assay (Citrulline
Conversion)
This assay measures the conversion of

-L-arginine to

-L-citrulline, the gold standard for quantifying NOS activity.

Preparation:

Isolate recombinant nNOS (rat), iNOS (murine), and eNOS (bovine).

Prepare stock solution of 4-Methyl-7-nitro-1H-indazole in DMSO (final assay

concentration <1% DMSO).

Incubation:

Mix enzyme buffer (50 mM HEPES, pH 7.4) with cofactors (NADPH,

,

, Calmodulin).

Add inhibitor at varying concentrations (0.1 nM to 100

M).

Initiate reaction with

-L-arginine. Incubate at 37°C for 15 minutes.

Termination & Quantification:

Stop reaction with ice-cold stop buffer (HEPES + EDTA).
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Pass mixture through cation-exchange resin (Dowex-50W). Unreacted arginine binds;

citrulline flows through.

Quantify eluate via liquid scintillation counting.

Data Analysis:

Calculate

for each isoform.

Success Metric: A selectivity ratio (eNOS

/ nNOS

) > 10 indicates neuroprotective potential without cardiovascular side effects.

Protocol B: Kinase Profiling (Thermal Shift Assay)
A rapid method to assess binding affinity across a panel of kinases.

Setup: Mix recombinant kinase domains with Sypro Orange dye and 10

M 4-Methyl-7-nitro-1H-indazole.

Execution: Perform melt curve analysis (25°C to 95°C) using qPCR instrumentation.

Readout: A shift in melting temperature (

) compared to DMSO control indicates significant binding (stabilization of the kinase
domain).

Part 5: Data Presentation & Comparative Analysis
When characterizing 4-Methyl-7-nitro-1H-indazole, compare its profile against the standard 7-

Nitroindazole.
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Parameter 7-Nitroindazole (Standard)
4-Methyl-7-nitro-1H-
indazole (Target Profile)

nNOS
~0.7

M

To be determined (Expect < 5

M)

eNOS
~0.8

M

To be determined (Target > 10

M for selectivity)

Solubility Low (DMSO required)

Likely lower due to methyl

group (requires formulation

optimization)

Primary Utility
Tool compound for CNS

studies

Potential lead for selective

NOS inhibition or Kinase

scaffolds

Experimental Workflow Diagram
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Phase 1: Primary Screen
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Caption: Screening cascade to validate potency and selectivity of the target compound.

References
Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of

brain nitric oxide synthase. Life Sciences. Link

ChemicalBook. (2024). 7-Nitroindazole Chemical Properties and Biological Activity. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b185859/docs?utm_src=pdf-body-img#technical-guide-biological-target-profiling-of-4-methyl-7-nitro-1h-indazole
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F7540456%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6266497.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (2024). 4-Methyl-7-nitro-1H-indazole Compound Summary. National Library of

Medicine. Link

BenchChem. (2024). 4-Methyl-7-nitro-1H-indazole Product Data. Link

Kalaria, R. N., et al. (2018). Indazole Scaffolds in Drug Discovery: A Review. European
Journal of Medicinal Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. namiki-s.co.jp [namiki-s.co.jp]

2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates:
synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Biological Target Profiling of 4-Methyl-
7-nitro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185859/docs#technical-guide-biological-target-
profiling-of-4-methyl-7-nitro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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